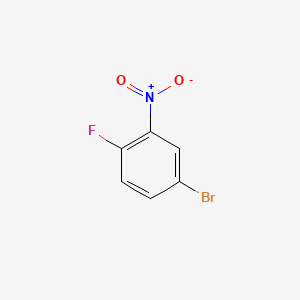

4-Bromo-1-fluoro-2-nitrobenzene

Description

Properties

IUPAC Name |

4-bromo-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEANKGXXSENNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371281 | |

| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-73-8 | |

| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1-fluoro-2-nitrobenzene physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-1-fluoro-2-nitrobenzene

Introduction

This compound is a trifunctionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry, agrochemicals, and materials science.[1] The presence of three different functional groups on the benzene ring offers multiple sites for chemical modification, making it a versatile building block for constructing elaborate molecular architectures.[1]

This guide provides a comprehensive overview of the core physical properties, spectroscopic data, reactivity, and safe handling of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this reagent to leverage its full potential in their work.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound[2]

-

Synonyms: 5-Bromo-2-fluoronitrobenzene, 1-Bromo-4-fluoro-3-nitrobenzene[2]

-

Chemical Structure Representations:

Physicochemical Properties

The physical properties of this compound are critical for its proper handling, storage, and use in reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear yellow to brownish liquid after melting. | [1][3] |

| Melting Point | 18-20 °C (lit.) | [1][3][4] |

| Boiling Point | 240-241 °C (lit.) at 760 mmHg | [3][4] |

| Density | 1.786 - 1.81 g/mL at 25 °C (lit.) | [1][3][4] |

| Refractive Index (n20/D) | 1.575 - 1.580 (lit.) | [3][4][6] |

| Flash Point | ~109.5 °C | |

| Vapor Pressure | ~0.0 mmHg at 25 °C | |

| Solubility | Difficult to mix with water. Soluble in many organic solvents. | [3] |

The low melting point means this compound can exist as either a solid or liquid depending on the ambient temperature, a crucial consideration for storage and transfer. Its high boiling point and low vapor pressure indicate low volatility, which contributes to safer handling under standard laboratory conditions.

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for verifying the identity and assessing the purity of this compound.

-

Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of key functional groups. For this molecule, characteristic peaks corresponding to C-NO₂ (nitro), C-F (fluoro), C-Br (bromo), and aromatic C-H and C=C bonds would be expected. Spectral data is available in public databases for comparison.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure. ¹H NMR would show signals for the three aromatic protons, with coupling patterns dictated by their positions relative to each other and the fluorine atom. ¹³C NMR would reveal six distinct signals for the aromatic carbons. ¹⁹F NMR is also a valuable technique for confirming the presence and environment of the fluorine atom.[2]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive M and M+2 isotopic cluster, providing unambiguous confirmation of the compound's identity.

For quality control in a research or manufacturing setting, Gas Chromatography (GC) is typically employed to determine purity. High-purity batches, often specified as ≥98.0% or ≥99%, are essential for achieving predictable outcomes in sensitive downstream applications.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. The potent electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, renders the aromatic ring highly electron-deficient. This electronic profile is the primary driver of its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. This is the most significant aspect of its chemical behavior. In SNAr reactions, a nucleophile attacks the aromatic ring, displacing one of the leaving groups (in this case, F⁻ or Br⁻).

-

Causality of Reactivity: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is greatly enhanced by strong electron-withdrawing groups, such as the nitro group at the ortho position.

-

Regioselectivity: The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. In this compound, the C1 (bearing fluorine) and C4 (bearing bromine) positions are activated. Generally, in SNAr reactions involving nitro-activated halobenzenes, fluorine is a much better leaving group than bromine because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[7] Therefore, nucleophiles will preferentially displace the fluorine atom over the bromine atom. However, some sources also note that the bromine atom can be readily displaced.[3] This suggests that reaction conditions can be tuned to favor substitution at either position, adding to its synthetic versatility.

Other Transformations

-

Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[1][3]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative opens up a vast array of subsequent chemical modifications, such as diazotization or acylation.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the electrophilic bromination of 1-fluoro-2-nitrobenzene. The nitro and fluoro groups direct the incoming electrophile (Br⁺) primarily to the position para to the fluorine atom.

Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is based on a general procedure for the bromination of an activated aromatic ring.[8]

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, add 1-fluoro-2-nitrobenzene. Cool the vessel in an ice bath.

-

Addition of Reagents: Slowly add concentrated sulfuric acid while maintaining the internal temperature. Once the mixture is homogenous, begin the portion-wise addition of N-bromosuccinimide (NBS), ensuring the temperature is maintained at approximately 15°C.

-

Experimental Rationale: The reaction is exothermic, and controlling the temperature prevents unwanted side reactions. Sulfuric acid serves as both a solvent and a catalyst to generate the active brominating agent from NBS.

-

-

Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them via Gas Chromatography (GC) until the starting material is consumed.[8]

-

Workup - Quenching and Extraction: Once complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.[3][8] This will precipitate the crude product. Extract the product from the aqueous phase using an organic solvent like ethyl acetate.[3][8]

-

Experimental Rationale: Quenching with ice water stops the reaction and precipitates the organic product, which has low aqueous solubility. Ethyl acetate is a standard solvent for extracting moderately polar organic compounds.

-

-

Isolation: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude product, often as a brown solid or oil.[3][8]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether, to obtain the pure this compound.[3][8] Dry the final product under vacuum.

Safety, Handling, and Storage

As with any nitroaromatic compound, this compound must be handled with appropriate care.

-

Hazard Classification (GHS): The compound is classified as harmful. Key hazard statements include:

-

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] Recommended storage temperatures are often between 0-8 °C.[1]

-

First Aid:

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the distinct and complementary reactivity of its three functional groups. Its electron-deficient aromatic core makes it an excellent substrate for nucleophilic aromatic substitution, while the bromo and nitro groups provide orthogonal sites for cross-coupling and reduction, respectively. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

This compound, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromo-2-fluoro-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 364-73-8 Name: this compound. (n.d.). XiXisys. Retrieved from [Link]

-

4-BROMO-2-FLUORO-1-NITROBENZENE. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Bromo-4-fluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

China this compound 364-73-8. (n.d.). Chinachemnet. Retrieved from [Link]

-

4-BROMO-2-FLUORO-1-NITROBENZENE - [13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene... (2020, August 29). YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 364-73-8 [chemicalbook.com]

- 4. This compound 96 364-73-8 [sigmaaldrich.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 364-73-8 Name: 4-Bromo-1-fluoro-2-nitrobenzene5-Bromo-2-fluoronitrobenzene [xixisys.com]

A Comprehensive Technical Guide to 4-Bromo-1-fluoro-2-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth analysis of 4-Bromo-1-fluoro-2-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, physicochemical properties, a detailed and rationalized synthetic protocol, its versatile reactivity, and its applications in modern research, with a focus on providing actionable insights for laboratory and process development.

Core Molecular Identity and Physicochemical Profile

Chemical Structure and IUPAC Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The compound with the CAS number 364-73-8 is correctly named according to IUPAC nomenclature as This compound [1]. Its molecular structure is characterized by a benzene ring substituted with three key functional groups: a bromine atom at position 4, a fluorine atom at position 1, and a nitro group at position 2.

Molecular Formula: C₆H₃BrFNO₂[2]

Canonical SMILES: C1=CC(=C(C=C1Br)[O-])F

The strategic placement of these substituents—two electron-withdrawing groups (fluoro and nitro) and a halogen (bromo)—renders the aromatic ring electron-deficient, a feature that dictates its chemical reactivity and utility as a synthetic building block.

Physicochemical Properties: A Summary for Practical Application

A thorough understanding of a compound's physical properties is critical for its handling, storage, and use in chemical reactions. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Significance in Application |

| Molecular Weight | 220.00 g/mol [3] | Essential for stoichiometric calculations in reaction planning. |

| Appearance | Clear yellow to brownish liquid after melting[3]. | A visual indicator of the material's state and purity. |

| Melting Point | 18-19 °C (lit.) | The compound is a solid at standard laboratory refrigerated temperatures, which is important for storage, and melts to a liquid just above this, simplifying handling and dispensing. |

| Boiling Point | 240-241 °C (lit.) | Its high boiling point indicates low volatility, which is a favorable characteristic for handling safety. |

| Density | 1.786 g/mL at 25 °C (lit.) | Necessary for accurate volume-to-mass conversions. |

| Refractive Index | n20/D 1.575 (lit.) | A useful parameter for quality control and identity confirmation. |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved via the electrophilic aromatic bromination of 1-fluoro-2-nitrobenzene. The following section provides a detailed, step-by-step protocol and explains the rationale behind the choice of reagents and conditions.

The Causality Behind Experimental Choices

The starting material, 1-fluoro-2-nitrobenzene, possesses a benzene ring that is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro and fluoro groups. However, these groups are ortho, para-directing (fluorine) and meta-directing (nitro). The directing effects of the activating fluorine group dominate, and since the position para to the fluorine is sterically accessible and electronically favored, bromination occurs regioselectively at this position.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂) for this transformation. NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine, and its use can lead to higher regioselectivity and cleaner reactions, especially for deactivated substrates. The reaction is often catalyzed by an acid, which protonates the carbonyl group of NBS, making the bromine atom even more electrophilic.

-

Solvent System: Acetic Acid serves as an excellent solvent for this reaction as it can dissolve the starting material and NBS, and its polar nature can help to stabilize the intermediates in the electrophilic aromatic substitution mechanism.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures[2].

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, add 1-fluoro-2-nitrobenzene (1 equivalent) and glacial acetic acid.

-

Bromination: Cool the stirred solution to approximately 15 °C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 to 1.2 equivalents) portion-wise, ensuring the temperature is maintained below 20 °C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress using a suitable analytical technique such as Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual acetic acid and succinimide.

-

Purification: The crude product can be further purified by recrystallization from a solvent such as petroleum ether to yield a product with a purity of ≥98%[2].

-

Drying: Dry the purified solid under vacuum to obtain the final product.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile intermediate in organic synthesis. Its reactivity is dominated by two main pathways: nucleophilic aromatic substitution and the reduction of the nitro group.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is highly activated for nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and fluoro groups. The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, or sulfur-containing functional groups. For instance, reaction with amines can lead to the formation of substituted anilines, which are common motifs in pharmaceutical compounds.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a valuable synthetic handle for further functionalization. This transformation is crucial in many synthetic routes, as the resulting aniline can undergo a wide range of reactions, including diazotization, acylation, and alkylation.

A key consideration for drug development professionals is the chemoselective reduction of the nitro group in the presence of the aryl bromide. While standard catalytic hydrogenation with palladium on carbon can sometimes lead to dehalogenation, other methods are known to be more selective[4]. Reagents such as iron powder in acidic media (e.g., Fe/HCl) or stannous chloride (SnCl₂) are often effective for this purpose, preserving the C-Br bond for subsequent cross-coupling reactions[4][5]. More advanced methods using sulfided platinum catalysts have also shown high selectivity[4][6].

Applications in Drug Development and Beyond

This compound is a valuable building block in the synthesis of a wide range of target molecules.

Pharmaceutical Synthesis

This intermediate is frequently employed in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of dibenzoxazepine analogs, which have been identified as potent sodium channel blockers. It is also used in the synthesis of anti-inflammatory agents[3]. Patents also cite its use in the preparation of novel compounds for the treatment of various diseases, including inflammatory conditions[7][8].

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as an intermediate in the production of agrochemicals and specialty chemicals[9]. The introduction of fluoro and bromo functionalities can impart desirable properties to agrochemical candidates, such as enhanced efficacy and metabolic stability. In materials science, this compound can be used in the formulation of specialty polymers and other materials where properties like thermal stability and chemical resistance are crucial[9].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation[10].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of reactivity that makes it highly valuable in drug discovery, agrochemical research, and materials science. A solid understanding of its properties, a reliable synthetic protocol, and an appreciation of its key chemical transformations are essential for any researcher or scientist looking to leverage this versatile building block in their synthetic endeavors.

References

-

Gallagher, W. P., Marlatt, M., Livingston, R., Kiau, S., & Muslehiddinoglu, J. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development, 16(7), 1335–1340. [Link]

-

Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. [Link]

-

Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Organic Letters, 13(21), 5822–5825. [Link]

-

PubMed. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Retrieved from [Link]

- Google Patents. (n.d.). EP3976189A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases.

-

The Science Behind. (n.d.). The Science Behind this compound: Properties & Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

JoVE. (n.d.). Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved from [Link]

-

Prof. Gerald Dyker's Insights & Essentials. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 [Video]. YouTube. [Link]

- Google Patents. (n.d.). WO2017163078A1 - 1-cyano-pyrrolidine derivatives as dbu inhibitors.

-

European Patent Office. (2017, March 23). 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS - EP 3433246 B1. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of methods for the bromination of nitrobenzene. Retrieved from [Link]

Sources

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 364-73-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP3976189A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]

- 8. WO2017163078A1 - 1-cyano-pyrrolidine derivatives as dbu inhibitors - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-fluoro-2-nitrobenzene, identified by the CAS number 364-73-8, is a key aromatic intermediate with significant utility in the realms of organic synthesis, medicinal chemistry, and materials science.[1] Its trifunctionalized benzene ring, featuring bromine, fluorine, and nitro groups, imparts a unique chemical reactivity that makes it a valuable precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, designed to equip researchers and drug development professionals with the critical knowledge for its effective and safe utilization.

The strategic placement of electron-withdrawing groups (nitro and fluorine) and a displaceable halogen (bromine) renders the aromatic ring electron-deficient. This electronic characteristic is central to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions, a cornerstone of modern synthetic chemistry.[2] Understanding the interplay of these functional groups is paramount for leveraging this compound's synthetic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 364-73-8 | |

| Molecular Formula | C₆H₃BrFNO₂ | [3] |

| Molecular Weight | 220.00 g/mol | [3] |

| Appearance | Clear yellow to brownish liquid after melting.[4] | [4] |

| Melting Point | 18-20 °C (64.4-68 °F) | [5] |

| Boiling Point | 240-241 °C (464-465.8 °F) at 760 mmHg | [5] |

| Density | 1.786 g/mL at 25 °C | |

| Refractive Index | n20/D 1.575 (lit.) | |

| Flash Point | 110 °C (230 °F) | [5] |

| Solubility | Difficult to mix with water. | [4][6] |

Synthesis and Reactivity

The primary synthetic routes to this compound often involve the sequential halogenation and nitration of fluorobenzene or bromobenzene derivatives. A common laboratory-scale synthesis involves the bromination of 1-fluoro-2-nitrobenzene.[7]

Illustrative Synthesis Workflow:

Caption: General synthesis workflow for this compound.

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro and fluoro substituents. These groups activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, making the bromine atom a good leaving group. This reactivity is pivotal in its application as a building block for more complex molecules. For instance, it readily undergoes Sonogashira reactions, where the bromine atom is displaced.[4] The nitro group can also be readily reduced to an amino group, providing a handle for further functionalization.

Applications in Research and Development

The versatile chemical nature of this compound makes it a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of a variety of biologically active molecules. It has been used in the development of anti-inflammatory agents and potent sodium channel blockers.[4][6]

-

Agrochemical Development: The structural motifs derived from this compound are also found in some agrochemicals.[1]

-

Materials Science: It is employed in the formulation of specialty polymers and other materials where enhanced thermal stability and chemical resistance are desired.[1][6]

-

Chemical Research: Its well-defined reactivity makes it a useful substrate for studying reaction mechanisms and developing novel synthetic methodologies.[6]

Logical Workflow for Application in Synthesis:

Caption: Synthetic pathways utilizing this compound.

Safety and Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[8]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[8]

-

Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]

-

Skin Protection: Wear protective gloves and fire/flame resistant, impervious clothing.[8]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[8] A dust mask (type N95 or equivalent) is also recommended.

Handling and Storage:

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Store in a well-ventilated place and keep the container tightly closed.[5]

-

Store locked up.[5]

First-Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5][8]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Get medical attention if skin irritation occurs.[5][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor immediately.[5][8]

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. Wear a self-contained breathing apparatus. [8]

Conclusion

This compound is a synthetically versatile and valuable chemical intermediate. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established. However, its hazardous properties necessitate careful handling and strict adherence to safety protocols. By understanding its physicochemical properties, reactivity, and safety requirements, researchers and drug development professionals can effectively and safely harness the synthetic potential of this important compound.

References

-

The Science Behind this compound: Properties & Synthesis. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Cas 364-73-8,this compound. (n.d.). LookChem. Retrieved from [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 364-73-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Cas 364-73-8,this compound | lookchem [lookchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-bromo-1-fluoro-2-nitrobenzene, a key aromatic compound with significant applications in organic synthesis, pharmaceutical development, and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its role as a versatile building block in the creation of novel molecules.

Core Chemical Identity

Molecular Formula: C₆H₃BrFNO₂[1][2][3]

Molecular Weight: 220.00 g/mol [1][3][4][5][6][7]

The unique molecular structure of this compound, featuring bromine, fluorine, and a nitro group on a benzene ring, underpins its reactivity and utility as a chemical intermediate.[2]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is crucial for its effective and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 364-73-8 | [1][2][5] |

| Appearance | Light yellow to brown liquid; Clear yellow to brownish liquid after melting. | [2][8] |

| Melting Point | 18-20 °C (lit.) | [2][5][8] |

| Boiling Point | 240-241 °C (lit.) | [5][8] |

| Density | 1.786 - 1.81 g/mL at 25 °C (lit.) | [2][5][8] |

| Refractive Index | n20/D 1.575 (lit.) | [5][8] |

| Flash Point | Approximately 109.5 ± 21.8 °C | |

| Vapor Pressure | Very low at 25 °C (0.0 ± 0.5 mmHg) |

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound.[6] It is recommended to handle this chemical in a well-ventilated area and to avoid the formation of dust and aerosols.[9] For storage, the container should be tightly closed and kept in a dry, cool, and well-ventilated place.[9]

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration and bromination of a fluorobenzene precursor. A common synthetic route starts with 1-fluoro-2-nitrobenzene.[8][10]

Illustrative Synthesis Workflow:

Caption: General synthesis workflow for this compound.

The presence of electron-withdrawing nitro and fluoro groups makes the benzene ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group and can be readily displaced. This compound can also undergo Sonogashira reactions, where the bromo displacement product is predominantly formed.[8]

Key Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate in various fields, particularly in the synthesis of complex organic molecules.

Caption: Key application areas of this compound.

-

Pharmaceutical Industry: This compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2][11] It is notably used in the synthesis of anti-inflammatory agents and dibenzoxazepine analogs, which act as potent sodium channel blockers.[5][8][11]

-

Agrochemicals: It is utilized as an intermediate in the development of new pesticides and herbicides.[2]

-

Materials Science: The unique properties of this compound lend themselves to the formulation of specialty polymers and other advanced materials, potentially enhancing thermal stability and chemical resistance.[2][11]

-

Chemical Research: Researchers employ this compound to explore new chemical reactions and mechanisms.[2][11] Its participation in cross-coupling reactions is of particular interest for creating complex molecular architectures.[2]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with a well-defined molecular structure and a range of important applications. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its significance in modern chemical research and development. A comprehensive understanding of its properties and safe handling procedures is paramount for harnessing its full potential in the laboratory and beyond.

References

-

PubChem. This compound | C6H3BrFNO2. [Link]

-

The Science Behind this compound: Properties & Synthesis. [Link]

-

PubChem. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 364-73-8 Name: 4-Bromo-1-fluoro-2-nitrobenzene5-Bromo-2-fluoronitrobenzene. [Link]

-

LookChem. Cas 364-73-8,this compound. [Link]

Sources

- 1. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 96 364-73-8 [sigmaaldrich.com]

- 6. This compound 96 364-73-8 [sigmaaldrich.com]

- 7. This compound 96 364-73-8 [sigmaaldrich.com]

- 8. This compound | 364-73-8 [chemicalbook.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 364-73-8 Name: 4-Bromo-1-fluoro-2-nitrobenzene5-Bromo-2-fluoronitrobenzene [xixisys.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

Spectroscopic data for 5-Bromo-2-fluoronitrobenzene

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-fluoronitrobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2-fluoronitrobenzene is a key aromatic intermediate utilized in the synthesis of a variety of high-value chemical entities, including pharmaceuticals and agrochemicals.[1] Its utility as a building block in the development of anticancer prodrugs and photoaffinity labels underscores the importance of unambiguous structural confirmation.[2] This technical guide provides a comprehensive analysis of the core spectroscopic data for 5-Bromo-2-fluoronitrobenzene (CAS No. 364-73-8), offering researchers and drug development professionals a detailed reference for its characterization. We will delve into the causality behind its spectral features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS), providing field-proven insights and standard protocols for data acquisition.

Compound Profile and Physicochemical Properties

5-Bromo-2-fluoronitrobenzene is a trifunctionalized benzene ring, making it a versatile reagent in organic synthesis. The presence of electron-withdrawing nitro and fluoro groups, combined with the bromo substituent, dictates its reactivity and its distinct spectroscopic signature.

| Property | Value | Reference(s) |

| CAS Number | 364-73-8 | [2][3][4] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |

| Molecular Weight | 220.00 g/mol | [4][5] |

| Appearance | Pale yellow to brown crystalline powder or solid | [1][2][6] |

| Melting Point | 18-40 °C (range varies by source) | [2][4][5][6] |

| Boiling Point | 240-241 °C | [5] |

| Density | ~1.786 g/cm³ | [4][5] |

| Solubility | Limited solubility in water, soluble in common organic solvents | [2][6] |

Safety and Handling: This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3][7] It may also cause respiratory irritation.[3][5][7] All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the benzene ring is the primary determinant of the spectroscopic data. The structure and IUPAC numbering are shown below.

Caption: Structure of 5-Bromo-2-fluoronitrobenzene with IUPAC numbering.

-

IR Spectroscopy will reveal characteristic vibrations for the nitro (N-O), C-F, C-Br, and aromatic (C=C, C-H) bonds.

-

NMR Spectroscopy is expected to show three distinct signals in the ¹H spectrum, six signals in the ¹³C spectrum, and a single resonance in the ¹⁹F spectrum, all with complex splitting patterns due to spin-spin coupling.

-

Mass Spectrometry will confirm the molecular weight and display a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy Analysis

Expertise & Experience: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the most informative regions are 1600-1500 cm⁻¹ for the nitro group and aromatic rings, and 1400-1000 cm⁻¹ for the C-F and C-Br bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty crystal.

-

Place a small amount (a few milligrams) of the solid 5-Bromo-2-fluoronitrobenzene sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

The resulting spectrum is the background-subtracted absorbance spectrum of the sample.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1600-1580 | C=C Stretch | Aromatic Ring |

| ~1530-1515 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| ~1350-1335 | N-O Symmetric Stretch | Nitro (-NO₂) |

| ~1270-1200 | C-F Stretch | Aryl-Fluoride |

| ~680-515 | C-Br Stretch | Aryl-Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The key to interpreting the NMR spectra of 5-Bromo-2-fluoronitrobenzene is to understand the interplay of through-bond spin-spin coupling (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei. The electron-withdrawing effects of the nitro and fluoro groups will deshield nearby nuclei, shifting their signals downfield.

Caption: Origin of the characteristic 1:1 isotopic pattern in mass spectrometry.

Conclusion: An Integrated Approach

The structural confirmation of 5-Bromo-2-fluoronitrobenzene is achieved not by a single technique, but by the logical convergence of all spectroscopic data. IR confirms the presence of the required functional groups. Mass spectrometry establishes the correct molecular weight and confirms the presence of one bromine atom. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the definitive map of the molecular skeleton, with chemical shifts and coupling constants corroborating the precise substitution pattern on the aromatic ring. This integrated analysis provides a robust and trustworthy characterization essential for its application in research and development.

References

-

SAFETY DATA SHEET - 5-Bromo-2-fluoronitrobenzene - Thermo Fisher Scientific. [Link]

-

5-bromo-2-fluoronitrobenzene - ChemBK. [Link]

-

19F NMR Reference Standards - University of Wisconsin-Madison. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [Link]

Sources

- 1. CAS 364-73-8: 5-bromo-2-fluoronitrobenzene | CymitQuimica [cymitquimica.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 5-Bromo-2-fluoronitrobenzene(364-73-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 364-73-8 Cas No. | 5-Bromo-2-fluoronitrobenzene | Apollo [store.apolloscientific.co.uk]

- 6. chemshuttle.com [chemshuttle.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Infrared and Mass Spectrometry Analysis of 4-Bromo-1-fluoro-2-nitrobenzene

This guide provides an in-depth technical analysis of 4-Bromo-1-fluoro-2-nitrobenzene using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and data interpretation, offering field-proven insights into the structural elucidation of this versatile aromatic compound.

Introduction: The Molecular Profile of this compound

This compound is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₂.[1] Its structure, featuring a benzene ring functionalized with a bromine atom, a fluorine atom, and a nitro group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural verification in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [2][3] |

| Appearance | Clear yellow to brown liquid after melting | [1][4] |

| Melting Point | 18-20 °C | [1] |

| Boiling Point | 240-241 °C | |

| Density | 1.786 g/mL at 25 °C | |

| Refractive Index | 1.5750 to 1.5780 (20°C, 589 nm) | [4] |

| CAS Number | 364-73-8 | [1][4] |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule's functional groups.

Predicted Infrared Absorptions

Based on the functional groups present in this compound, we can predict the key absorption bands in its IR spectrum.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1550-1475 |

| Nitro (NO₂) | Symmetric Stretching | 1360-1290 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-F | Stretching | 1250-1020 |

| C-Br | Stretching | 690-515 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

The presence of a nitro group attached to an aromatic ring tends to shift the N-O stretching bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[5] The substitution pattern on the benzene ring will also influence the exact position and appearance of the C-H out-of-plane bending bands.[5][6][7]

Experimental Protocol: Acquiring the FTIR Spectrum

Given that this compound is a liquid at room temperature, a neat spectrum can be obtained using salt plates.

Methodology:

-

Sample Preparation: Place a single drop of this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8][9]

-

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8][9]

-

Background Collection: Place the empty, clean salt plates in the sample holder of the FTIR spectrometer and collect a background spectrum. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Analysis: Place the assembled salt plates with the sample into the spectrometer's sample compartment.

-

Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.[10]

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound available on PubChem (from Bio-Rad Laboratories, Inc.) confirms our predictions.[2] The key absorption bands are:

-

Aromatic C-H Stretch: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.

-

Nitro Group Asymmetric Stretch: A strong, characteristic absorption is observed around 1530 cm⁻¹.

-

Nitro Group Symmetric Stretch: Another strong band appears around 1350 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands of varying intensity are present in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic ring.

-

C-F Stretch: A strong absorption due to the carbon-fluorine bond is expected in the 1250-1020 cm⁻¹ range.

-

C-Br Stretch: A band in the lower frequency "fingerprint" region (below 700 cm⁻¹) can be attributed to the carbon-bromine stretch.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to specific bands in the 900-675 cm⁻¹ region.

The combination of these distinct absorption bands provides a high degree of confidence in the identification of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecules, causing them to fragment in predictable ways.[11][12][13] This fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern

The analysis of the mass spectrum of this compound begins with the identification of the molecular ion peak.

Molecular Ion (M⁺˙):

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the molecular ion will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by 2 m/z units. For this compound (C₆H₃BrFNO₂), the molecular ion peaks are expected at:

-

m/z 219: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z 221: Corresponding to the molecule containing the ⁸¹Br isotope.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. For this compound, the following fragmentation pathways are predicted:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 u.[14] This would result in fragment ions at:

-

m/z 173 (from the ⁷⁹Br-containing ion)

-

m/z 175 (from the ⁸¹Br-containing ion)

-

-

Loss of NO: Another characteristic fragmentation of nitroaromatics is the loss of nitric oxide (•NO), with a mass of 30 u.[14][15] This would lead to fragment ions at:

-

m/z 189 (from the ⁷⁹Br-containing ion)

-

m/z 191 (from the ⁸¹Br-containing ion)

-

-

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), with masses of 79 u and 81 u. This would produce a fragment ion at:

-

m/z 140

-

-

Loss of CO: Subsequent to the loss of NO₂, the resulting ion can undergo further fragmentation, such as the loss of carbon monoxide (CO), with a mass of 28 u. This would lead to fragment ions at:

-

m/z 145 (from the ⁷⁹Br-containing ion)

-

m/z 147 (from the ⁸¹Br-containing ion)

-

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum of this compound can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The heated injection port vaporizes the sample, which is then carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The synergistic application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. IR spectroscopy confirms the presence of the key functional groups (nitro, aromatic ring, C-F, and C-Br), while mass spectrometry provides the molecular weight and detailed structural information through its characteristic fragmentation pattern, including the distinctive isotopic signature of bromine. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for these analyses, serving as a valuable resource for scientists working with this and structurally related compounds.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from Drawell website: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. PubChem. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (2021, January 25). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Kosmidis, C., Ledingham, K. W. D., Kilic, H. S., McCanny, T., Singhal, R. P., Langley, A. J., & Shaikh, W. (2002). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 106(30), 6950–6956. [Link]

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Retrieved from [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Mueller Group. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Ledingham, K. W. D., et al. (2002). A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields. Journal of Physical Chemistry A, 106(30), 6950-6956. [Link]

-

Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Analytical and Applied Pyrolysis, 70(1), 111-131. [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. PubChem. Retrieved from [Link]

-

PubMed Central. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectra-analysis.com [spectra-analysis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-1-fluoro-2-nitrobenzene

This guide provides a comprehensive technical overview of 4-Bromo-1-fluoro-2-nitrobenzene, with a specific focus on the accurate determination of its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure both accuracy and a deep understanding of the underlying scientific rationale.

Introduction: The Significance of this compound

This compound (CAS No. 364-73-8) is a key substituted aromatic compound with significant utility in organic synthesis. Its molecular structure, featuring a benzene ring functionalized with bromine, fluorine, and a nitro group, makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of these functional groups imparts unique reactivity, rendering it a valuable building block for the development of novel compounds and for studying reaction mechanisms.[1] For instance, it is used in the synthesis of anti-inflammatory agents and in the development of materials with enhanced thermal stability and chemical resistance.[1][2]

Given its role as a precursor in multi-step syntheses, the purity of this compound is of paramount importance. The melting and boiling points are critical physical properties that serve as primary indicators of purity. Deviations from the expected values can suggest the presence of impurities, such as isomers or residual starting materials from its synthesis, which can have significant downstream consequences in a reaction sequence.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that slight variations in these values may be reported across different suppliers, often due to minor differences in purity or analytical methodology.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrFNO₂ | [3] |

| Molecular Weight | 220.00 g/mol | [4] |

| Appearance | Light yellow to brown liquid or solid | [5] |

| Melting Point | 18-20 °C | [5] |

| Boiling Point | 240-241 °C (at 760 mmHg) | [4][5] |

| Density | 1.786 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.575 | [4] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon known as melting point depression.[6][7][8]

Rationale for Method Selection

The capillary method, utilizing a melting point apparatus or a Thiele tube, is the most common and reliable technique for determining the melting point of a small amount of a solid organic compound. This method allows for precise temperature control and clear observation of the melting process.

Experimental Protocol: Capillary Method

This protocol outlines the determination of the melting point of this compound using a standard melting point apparatus.

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound on a clean, dry watch glass.

-

If the crystals are large, gently crush them into a fine powder to ensure uniform packing in the capillary tube.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.[7]

-

-

Determination of Approximate Melting Point:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid increase (e.g., 10-20 °C per minute).

-

Observe the sample and record the temperature at which it melts. This provides an approximate melting point.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary tube with a fresh sample of this compound.

-

Place the new capillary tube in the apparatus.

-

Set the heating rate to a slow increase (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

Repeat the accurate determination with a fresh sample to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For a pure liquid at a given pressure, the boiling point is a characteristic constant.

Rationale for Method Selection

The Thiele tube method is a classic and effective technique for determining the boiling point of a small volume of liquid.[10][11][12] The unique design of the Thiele tube allows for uniform heating of the sample through convection currents in the heating oil, ensuring an accurate temperature reading.[11][13]

Experimental Protocol: Thiele Tube Method

This protocol details the determination of the boiling point of this compound using a Thiele tube.

Materials:

-

This compound sample

-

Thiele tube

-

Heating oil (e.g., mineral oil, silicone oil)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 300 °C)

-

Rubber band or a small piece of rubber tubing

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Apparatus Setup:

-

Clamp the Thiele tube to a stand in a fume hood.

-

Fill the Thiele tube with heating oil until the oil level is just above the top of the side arm.

-

Add a few drops of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from breaking.[13]

-

-

Boiling Point Determination:

-

Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is initially trapped air expanding.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling and its vapor has displaced the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[12][13][14]

-

Record this temperature.

-

For accuracy, allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading.

-

Workflow for Boiling Point Determination

Caption: Workflow for boiling point determination using a Thiele tube.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3][5][15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[5] All work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Call a poison center or doctor if you feel unwell.[5]

-

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The accurate determination of the melting and boiling points of this compound is essential for verifying its purity and ensuring its suitability for synthetic applications. By following the detailed protocols outlined in this guide and adhering to strict safety procedures, researchers can confidently characterize this important chemical intermediate. A thorough understanding of the principles behind these classical analytical techniques provides a solid foundation for reliable and reproducible scientific research.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Wikipedia. (n.d.). Thiele tube. [Link]

-

BOILING POINT DETERMINATION. (n.d.). [Link]

-

CTC 114. (2024, September 17). Boiling Point Using a Thiele Tube Laboratory Video Part 1 [Video]. YouTube. [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. [Link]

-

Dakota Pharm. (n.d.). The Science Behind this compound: Properties & Synthesis. [Link]

-

LookChem. (n.d.). Cas 364-73-8,this compound. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 364-73-8 Name: 4-Bromo-1-fluoro-2-nitrobenzene5-Bromo-2-fluoronitrobenzene. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 364-73-8 [chemicalbook.com]

- 3. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 96 364-73-8 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. mt.com [mt.com]

- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 9. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. timstar.co.uk [timstar.co.uk]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. youtube.com [youtube.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-1-fluoro-2-nitrobenzene in Organic Solvents

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the solubility of 4-bromo-1-fluoro-2-nitrobenzene. This document provides an in-depth analysis of its physicochemical properties, qualitative solubility in various organic solvents, and a detailed experimental protocol for quantitative solubility determination.

Introduction: The Significance of this compound

This compound is a key aromatic compound with the molecular formula C₆H₃BrFNO₂.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its trifunctionalized benzene ring, featuring bromo, fluoro, and nitro groups, offers a unique platform for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |

| Molecular Weight | ~220.00 g/mol | [2] |

| Appearance | Light yellow to brownish liquid or solid | [1] |

| Melting Point | 18-20 °C (64.4 - 68 °F) | [3] |

| Boiling Point | 240-241 °C (464 - 465.8 °F) at 760 mmHg | [1] |

| Density | ~1.786 - 1.81 g/mL at 25 °C | [1][3] |

| Refractive Index | ~1.575 at 20 °C | [1] |

The presence of the electronegative fluorine and nitro groups, along with the bromine atom, creates a polar aromatic system. This polarity, combined with the compound's relatively low melting point, suggests that it will be soluble in a range of organic solvents.

Qualitative Solubility of this compound

General Solubility: this compound is described as being soluble in common organic solvents.

Specific Solvent Information:

-

Ethyl Acetate: Synthesis procedures for this compound often utilize ethyl acetate as an extraction solvent, indicating good solubility.[1][4]

-

Petroleum Ether: This nonpolar solvent is used for the recrystallization of this compound, suggesting that its solubility in petroleum ether is moderate and temperature-dependent.[1][4]

-

Water: The compound is poorly soluble in water, which is expected for a halogenated nitroaromatic compound.

Based on the principle of "like dissolves like," the polarity of this compound suggests good solubility in polar aprotic and moderately polar solvents.

Experimental Protocol for Quantitative Solubility Determination

The absence of published quantitative data necessitates a reliable experimental protocol for its determination. The isothermal shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Equipment

-

This compound (high purity, >98%)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Constant temperature incubator/shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID or ECD for GC)

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the quantitative determination of solubility.

Caption: Factors influencing the solubility of this compound.

Safety and Handling